methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride
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Overview
Description
Methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol. The resulting product undergoes several steps to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization from solvent mixtures like acetone and ethanol .
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an indole derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit tubulin polymerization . These actions make it a potential candidate for further development as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Lysergic acid diethylamide (LSD): A well-known compound with an indole backbone.
Uniqueness
Methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride stands out due to its specific substitution pattern on the indole ring, which imparts unique chemical and biological properties. Its ability to interact with molecular targets and induce specific cellular responses highlights its potential in scientific research and therapeutic applications .
Properties
IUPAC Name |
N-methyl-1-(2-methyl-1H-indol-3-yl)butan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-4-11(15-3)9-13-10(2)16-14-8-6-5-7-12(13)14;/h5-8,11,15-16H,4,9H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLSQYAWFRXNBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(NC2=CC=CC=C21)C)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.